molecular formula C21H16N2O3 B11254951 N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11254951
M. Wt: 344.4 g/mol
InChI Key: DDNOEFXIWKPASX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.

    Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the benzoxazole derivative.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules . The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-indole-5-carboxamide
  • N-(4-methoxyphenyl)-1H-imidazole-5-carboxamide
  • N-(4-methoxyphenyl)-1H-pyrrole-5-carboxamide

Uniqueness

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring structure, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C21H16N2O3/c1-25-17-10-8-16(9-11-17)22-21(24)15-7-12-19-18(13-15)20(26-23-19)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24)

InChI Key

DDNOEFXIWKPASX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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